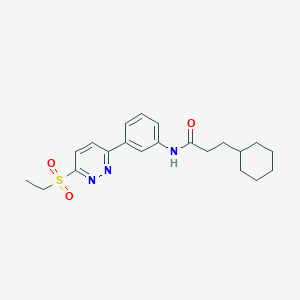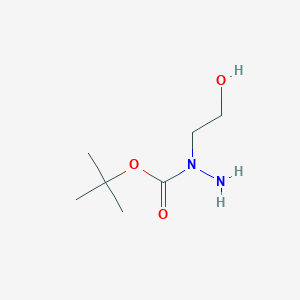
Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate” is a chemical compound with the molecular formula C7H16N2O3. It is a derivative of hydrazinecarboxylate .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl carbazate or N-tert-butoxycarbonylhydrazine, has been reported. The preparation methods involve reactions from MeS–C(=O)–Cl 2 via MeS–C(=O)–Ot-Bu 3 or from PhO–C(=O)–Cl 4 via PhO–C(=O)–Ot-Bu 5 .Molecular Structure Analysis
The molecular structure of similar compounds has been determined through X-ray diffraction studies . For instance, the structure of tert-butyl carbazate was found to have four independent molecules forming a repeat unit packed in the crystal in alternating pairs with orthogonal orientation .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, tert-butyl carbazate has been used in diazotisation to form tert-butyl azidoformate, which is useful to introduce the “Boc” protecting group. It has also been used in a reaction followed by oxidation, to form di-tert-butyl azodiformate or di-tert-butyl azodicarboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl carbazate has a melting point of 41–42 °C .Wirkmechanismus
Target of Action
Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
It’s known that the biological activities of compounds containing piperazine rings can be attributed to their ability to form favorable interactions with macromolecules . This is due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Biochemical Pathways
It’s known that derivatives of n-boc piperazine, such as this compound, are used in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The compound’s solubility in ethanol and methanol suggests that it may have good bioavailability.
Result of Action
It’s known that compounds containing piperazine rings, such as this compound, have shown a wide spectrum of biological activities .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee in lab experiments is its versatility. It can be used in a wide range of chemical reactions and is easily synthesized. However, one limitation of using Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee is that it is sensitive to moisture and should be stored in a dry environment. In addition, Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee can be toxic if ingested or inhaled and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee could also be used in the synthesis of new materials with unique properties. In addition, Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee could be used in chemical biology research to study protein-protein interactions and enzyme activity.
Conclusion
In conclusion, Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee is a versatile compound that is commonly used in scientific research applications. It is easily synthesized and can be used in a wide range of chemical reactions. Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee has no known biochemical or physiological effects on its own, but it is often used in the synthesis of compounds that have biological activity. While there are some limitations to its use in lab experiments, Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee has many potential future applications in drug development, materials science, and chemical biology research.
Synthesemethoden
Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee can be synthesized using a simple two-step procedure. The first step involves the condensation of tert-butyl 2-oxoacetate with hydrazine hydrate to form tert-butyl hydrazinecarboxylate. The second step involves the reaction of tert-butyl hydrazinecarboxylate with 2-bromoethanol to form tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate, also known as Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee has a wide range of scientific research applications. It is commonly used as a reagent for the synthesis of other compounds, including drugs, peptides, and amino acids. It is also used as a building block for the synthesis of complex organic molecules. In addition, Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylatee is used in chemical biology research to study protein-protein interactions and enzyme activity.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-amino-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3/c1-7(2,3)12-6(11)9(8)4-5-10/h10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQGMKRHNHNWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

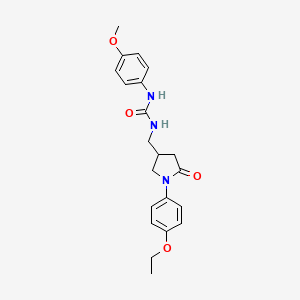
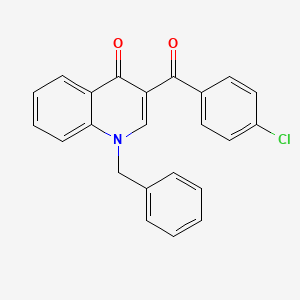

![1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2971879.png)
![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-methoxybenzamide](/img/structure/B2971880.png)
![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2971881.png)


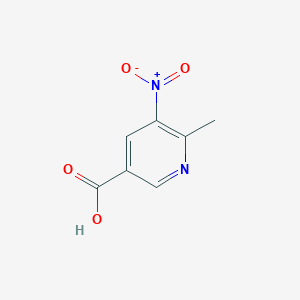

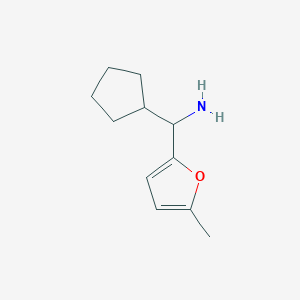
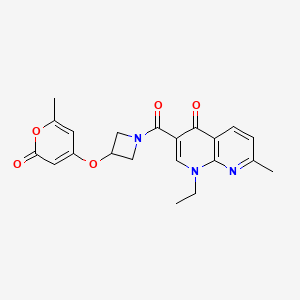
![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2971895.png)
